methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C₁₄H₂₄B₂N₂O₄. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and contains a boronic acid ester group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which couples aryl halides with boronic acids or their derivatives under optimized conditions.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyrazole derivatives or reduction to form boronic acid derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Triethylamine, potassium carbonate, etc.
Solvents: Tetrahydrofuran, dimethylformamide, etc.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Pyrazole Derivatives: Resulting from oxidation reactions.
Boronic Acid Derivatives: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy, where it is used to create compounds that can target specific cancer cells.
Industry: It is employed in the production of materials with specific properties, such as polymers and advanced materials used in electronics and coatings.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura reaction.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar in structure but lacks the carboxylate group.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar core structure but different heterocyclic ring.
Uniqueness: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is unique due to its carboxylate group, which provides additional functionality and reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and drug development.
Properties
CAS No. |
1616930-45-0 |
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Molecular Formula |
C12H19BN2O4 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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